Solvent Black 46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65294-17-9 |

|---|---|

Molecular Formula |

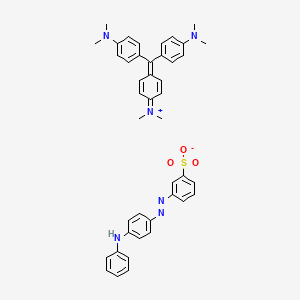

C25H30N3.C18H14N3O3S C43H44N6O3S |

Molecular Weight |

724.9 g/mol |

IUPAC Name |

3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1 |

InChI Key |

PFSIUSJTHMWHPU-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |

physical_description |

Liquid |

Related CAS |

65294-17-9 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solvent Black 46

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46, also known by its Colour Index name, is a synthetic azo dye characterized by its deep black hue. As a member of the solvent dye class, it exhibits solubility in organic solvents and is utilized in various industrial applications, including printing inks and coatings. For researchers and professionals in drug development, understanding the fundamental chemical properties of such compounds is a critical first step in assessing their potential for more advanced applications, including as markers, probes, or components in formulation studies. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines general experimental protocols for their determination, and highlights areas where further investigation is required.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound based on available technical data. It is important to note that some variations in reported values exist in the literature, which may be attributable to differences in measurement techniques or sample purity.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 65294-17-9 | [1][2][3] |

| Molecular Formula | C₄₃H₄₆N₆O₃S | [1][2][3] |

| Molecular Weight | 726.93 g/mol | [1][2][3] |

| Chemical Class | Azo Dye | [1] |

| Physical Appearance | Black to reddish-black powder | [4][5] |

Note: Some sources report alternative molecular formulas, such as C₂₅H₃₀N₃.C₁₈H₁₄N₃O₃S with a molecular weight of 724.92 g/mol .[6][7] The most frequently cited formula is presented here.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 125-130 °C | [4][5] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Ethanol | Soluble | [8] |

| Solubility in Acetone | Soluble | |

| Solubility in Butyl Acetate | Soluble | |

| Light Fastness | Good | |

| Heat Resistance | Information not consistently available |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.[9][10][11][12][13]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in formulations and for purification processes.

Apparatus:

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 10-15 minutes) at a controlled temperature.

-

Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the dye is considered soluble at that concentration.

-

If the solid has not dissolved, the mixture can be gently heated to assess the effect of temperature on solubility.

-

The process can be repeated with increasing amounts of solvent to determine the approximate solubility limit.[14][15]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While specific spectra for this compound are not publicly available, the following outlines the general procedures for obtaining them.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like dyes.

Procedure:

-

Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is a characteristic property of the dye.[16][17][18][19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

The FTIR spectrum is recorded, and the absorption bands are correlated to specific functional groups (e.g., N=N azo linkage, aromatic C-H, S=O from the sulfonate group).[21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Procedure:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide insights into the molecular structure.[[“]][25][26][27][28]

Biological Activity and Toxicological Profile

As an azo dye, this compound belongs to a class of compounds with a wide range of documented biological activities. Some azo dyes have been shown to possess antimicrobial, antifungal, and even anticancer properties.[29][30] However, it is crucial to note that the biological effects are highly structure-dependent.

The toxicological profile of azo dyes is also a significant consideration. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[29] Limited toxicological data is available specifically for this compound. One safety data sheet indicates an acute oral LD50 in rats of 8050 mg/kg, suggesting low acute toxicity.[4] However, a comprehensive toxicological evaluation would be necessary for any application in drug development or other areas with potential for human exposure.

Analytical Workflow for Solvent Dye Characterization

The following diagram illustrates a general workflow for the comprehensive analytical characterization of a solvent dye such as this compound. This logical progression of experiments ensures a thorough understanding of the compound's identity, purity, and key properties.

Conclusion

This compound is an azo dye with defined, though not extensively documented, chemical and physical properties. While its primary applications are industrial, an understanding of its characteristics is valuable for researchers exploring the broader chemical space of dyes. This guide summarizes the currently available data and provides a framework for its further experimental investigation. For any potential application in drug development or related fields, a comprehensive characterization, including detailed spectroscopic analysis and a thorough toxicological assessment, is imperative. The lack of publicly available spectral data for this compound represents a significant knowledge gap that future research could address.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dyeschemical.com [dyeschemical.com]

- 3. khushidyechem.com [khushidyechem.com]

- 4. arihantchemcorp.com [arihantchemcorp.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. CAS # 65294-17-9, this compound, 4,4',4''-Tris(dimethylamino)tritylium 3-[(4-anilinophenyl)azo]benzenesulphonate, p,p',p''-Tris(dimethylamino)tritylium m-[(p-Anilinophenyl)azo]benzenesulphonate - chemBlink [chemblink.com]

- 7. This compound,(CAS# 65294-17-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. spectracolors.com [spectracolors.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. westlab.com [westlab.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. analysis.rs [analysis.rs]

- 17. azom.com [azom.com]

- 18. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 19. researchgate.net [researchgate.net]

- 20. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. revroum.lew.ro [revroum.lew.ro]

- 23. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]

- 24. consensus.app [consensus.app]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 29. Screening Assessment - Canada.ca [canada.ca]

- 30. kremer-pigmente.com [kremer-pigmente.com]

Solvent Black 46 CAS number and molecular structure.

This technical guide provides a comprehensive overview of Solvent Black 46, a significant dye in various industrial applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data on its chemical identity, physical properties, and common uses.

Core Chemical Identity

Molecular Structure: this compound is classified as an azo dye.[1] While the precise, universally agreed-upon structure can vary between manufacturers, a commonly cited molecular formula is C₄₃H₄₆N₆O₃S, with a corresponding molecular weight of approximately 726.93 g/mol .[1] Some sources also represent it as a salt with the formula C₂₅H₃₀N₃·C₁₈H₁₄N₃O₃S and a molecular weight of around 724.92 g/mol .[3] The structural backbone features an azo group (-N=N-) which is characteristic of this class of colorants.

Physicochemical and Quality Control Parameters

The following table summarizes the key quantitative data and specifications for this compound, compiled from various technical data sheets. These parameters are crucial for quality control and formulation development.

| Property | Value |

| Physical Appearance | Black Powder |

| Hue | Bluish Black[2][4] or Reddish[3] |

| Molecular Weight | ~726.93 g/mol [1] or ~724.92 g/mol [3] |

| Maximum Wavelength (λmax) | 583 - 590 nm |

| Absorbance | 0.720 – 0.840 (at 585nm for a 5mg/L solution in methanol with 1ml of benzyl alcohol)[2] |

| pH | 6.5 – 7.5 (for a 1g/99ml water dispersion)[2] |

| Density | 1.45 g/cm³[3] |

| Heat Resistance | ≥ 200 °C[3] |

| Light Fastness | 6-7 (on a scale of 1 to 8)[3] |

| Acid Resistance | 5 (on a scale of 1 to 5)[3] |

| Alkali Resistance | 5 (on a scale of 1 to 5)[3] |

| Water Resistance | 5 (on a scale of 1 to 5)[3] |

| Moisture Content | < 2%[2] |

| Water Solubility | ≤ 1.0%[3] |

| Chloride Content | < 200 ppm[2] |

| Michler's Ketone | < 0.1%[2] |

| Residue on 80 Mesh | ≤ 5.0%[3] |

| Tinting Strength | 100-105 %[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, as they are often considered proprietary information by manufacturers.

Manufacturing Process Overview: A high-level description of the manufacturing process for this compound indicates that it is prepared by mixing C.I. Acid Yellow 36 with C.I. Basic Blue 20.[5] This suggests a salt formation reaction between an acidic and a basic dye to produce the final product.

UV-Visible Spectroscopy Analysis: While a full standard operating procedure is not available, a typical quality control test involves UV-Visible spectroscopy. Based on the available data, a protocol would generally involve:

-

Preparation of a stock solution of this compound in a suitable solvent such as methanol.

-

Dilution of the stock solution to a specific concentration (e.g., 5 mg/L).

-

Addition of benzyl alcohol may be required to ensure complete dissolution and stability.

-

Measurement of the absorbance of the solution at its maximum wavelength (λmax), which is expected to be in the range of 583-590 nm.[2]

Logical Relationships and Applications

The following diagram illustrates the relationship between the chemical properties of this compound and its primary applications.

Caption: Logical flow from properties to applications of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dyes | CAS 65294-17-9 Manufacturers in India [colorantsgroup.com]

- 3. Dimacolor solvent dyes,Solvent Black B,this compound [dimacolor.com]

- 4. spectracolors.com [spectracolors.com]

- 5. This compound - Ink Black B - Inksol Black 823 from Emperor Chem [emperordye.com]

Spectroscopic data for Solvent Black 46 (UV-Vis, fluorescence).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for Solvent Black 46 (CAS No. 65294-17-9). The document is tailored for professionals in research and development who require a comprehensive understanding of this dye's optical properties for its potential applications.

Core Properties of this compound

This compound is an azo dye characterized by its blue-black to reddish-black appearance in powder form.[1][2][3] Its molecular structure as an azo dye is a key determinant of its spectroscopic behavior.[1][4]

Chemical and Physical Properties:

UV-Vis Spectroscopic Data

The primary optical characteristic of this compound is its strong absorption in the visible region of the electromagnetic spectrum. The available data on its maximum absorption wavelength (λmax) is summarized below.

| Parameter | Value | Solvent/Conditions | Source |

| Maximum Wavelength (λmax) | 583 - 590 nm | Methanol + 1 ml Benzyl Alcohol | [8] |

| Maximum Absorbance (λmax) | 588 nm | Not Specified | [7] |

| Absorbance @ 585nm | 0.720 – 0.840 | 5mg/l in methanol + 1 ml Benzyl Alcohol | [8] |

Fluorescence Spectroscopic Data

Currently, there is a notable absence of publicly available fluorescence emission data for this compound. While some suppliers categorize it as a "fluorescent dye," specific emission spectra, excitation wavelengths, and quantum yields have not been documented in the reviewed literature.[10][11][12]

Azo dyes, in general, are often characterized by very weak or non-existent fluorescence.[1] This is typically attributed to efficient non-radiative decay processes, such as photoisomerization of the N=N double bond, which quenches the excited state before fluorescence can occur. However, some azo dyes can be induced to fluoresce through structural modifications or changes in their environment.[5][6]

Given the lack of data, a detailed experimental protocol is provided below for researchers wishing to investigate the potential fluorescent properties of this compound.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

a. Materials and Equipment:

-

This compound powder

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, or a mixture as previously reported[8])

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

b. Procedure:

-

Solvent Selection: Based on available data, ethanol is a suitable solvent due to the dye's solubility.[7] A mixture of methanol and benzyl alcohol has also been used.[8] The choice of solvent can influence the absorption spectrum.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU for optimal accuracy.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the wavelength range for the scan (e.g., 300 nm to 800 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place it in both the sample and reference holders of the spectrophotometer and run a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Run the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength at which the highest absorbance occurs (λmax).

-

Record the absorbance value at λmax.

-

Fluorescence Spectroscopy (Investigative Protocol)

This protocol is designed to determine if this compound exhibits any fluorescence and to characterize its emission and excitation spectra if it does.

a. Materials and Equipment:

-

This compound solutions (prepared as for UV-Vis)

-

Spectroscopy-grade, non-fluorescent solvent (e.g., ethanol)

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

b. Procedure:

-

Sample Preparation: Use a dilute solution of this compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slits (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Based on the UV-Vis data, set the emission monochromator to a wavelength longer than the absorption maximum (e.g., 620 nm) to start.

-

Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).

-

The resulting spectrum will show which wavelengths are most effective at producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step (or use the λmax from the UV-Vis spectrum as a starting point, e.g., 588 nm).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 600 nm to 800 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and its peak is the emission maximum (λem).

-

-

Solvent Blank: Run an emission scan of the pure solvent using the same excitation wavelength to ensure that the solvent itself is not contributing to the fluorescence signal.

-

Data Analysis:

-

If a fluorescence signal is detected, identify the λex and λem.

-

The data can be used to calculate the Stokes shift (the difference in wavelength between the excitation and emission maxima).

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. China Solvent Black B (this compound) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends [mdpi.com]

- 6. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 7. spectracolors.com [spectracolors.com]

- 8. ocheminc.com [ocheminc.com]

- 9. Solvent-Dependent Characterization of Fucoxanthin through 2D Electronic Spectroscopy Reveals New Details on the Intramolecular Charge-Transfer State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound 65294-17-9 | MedChemExpress [medchemexpress.eu]

- 12. 溶剂黑 46 | this compound | CAS 65294-17-9 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]

The Solubility of Solvent Black 46 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Black 46. This document details its known solubility in various organic solvents, outlines a general experimental protocol for determining solubility, and presents a visual workflow for this procedure.

Introduction to this compound

This compound is a black, monoazo dye.[1][2] It is primarily used in the formulation of printing inks and for coloring plastics and other hydrocarbon-based products.[3][4][5][6] Its solubility in organic solvents is a critical factor for its application, directly impacting its performance and stability in various formulations. This guide aims to provide a foundational understanding of its solubility profile.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 65294-17-9 | [1][7] |

| Molecular Formula | C43H46N6O3S | [7] |

| Molecular Weight | 726.93 g/mol | [7] |

| Appearance | Reddish-black powder | [1] |

| Melting Point | 130 °C | [1] |

| Density | 0.50 g/cm³ | [1] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. The data is sourced from technical datasheets provided by chemical suppliers. It is important to note that these values should be considered as indicative and may vary depending on the specific grade of the dye and the experimental conditions.

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) |

| Acetone | C3H6O | 28.0 |

| Butyl Acetate | C6H12O2 | 10.0 |

| Dichloromethane | CH2Cl2 | 11.68 |

| Ethanol | C2H5OH | 3.55 |

| Toluene (Methylbenzene) | C7H8 | 1.03 |

| Water | H2O | Insoluble |

Data sourced from a technical datasheet.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s) of analytical grade

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a screw-capped vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions over a suitable wavelength range to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or g/100 mL).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound in a selection of organic solvents. For applications requiring solubility information in other solvents or under different conditions, the provided experimental protocol offers a robust methodology for its determination. The visualized workflow provides a clear and concise overview of the steps involved in this process. For researchers and professionals, understanding and experimentally verifying the solubility of this compound is crucial for its successful application in various formulations.

References

- 1. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Ink Black B - Inksol Black 823 from Emperor Chem [emperordye.com]

- 4. Solvent Black 46 Manufacturer in Mumbai, Solvent Black 46 Exporter [dyestuff.co.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. polarisorganics.com [polarisorganics.com]

- 7. worlddyevariety.com [worlddyevariety.com]

Synthesis and Purification of Solvent Black 46: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solvent Black 46 (C.I. 65294-17-9), a monoazo solvent dye, intended for research and development purposes. The information presented herein is a compilation of established chemical principles and general manufacturing methods, adapted to provide a detailed, practical guide for laboratory-scale synthesis and purification to achieve a high-purity final product suitable for scientific investigation.

Introduction

This compound is a salt-type dye composed of an anionic azo dye, Acid Yellow 36, and a cationic triphenylmethane dye, Basic Violet 3.[1][2] Its chemical name is p,p',p''-tris(dimethylamino)tritylium m-[(p-anilinophenyl)azo]benzenesulphonate.[3][4][5] Understanding the synthesis of its constituent components is crucial for the preparation of the final product. This guide outlines a two-stage synthesis process followed by a robust purification protocol.

Synthesis of Precursor Dyes

The synthesis of this compound is predicated on the prior synthesis of its two precursor dyes, Acid Yellow 36 and Basic Violet 3.

Synthesis of Acid Yellow 36 (Metanil Yellow)

Acid Yellow 36 is synthesized via a classic diazotization-coupling reaction.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of Acid Yellow 36 is provided in Table 2.

Synthesis of Basic Violet 3 (Crystal Violet)

Basic Violet 3 is a triphenylmethane dye synthesized through the condensation of N,N-dimethylaniline with a suitable carbonyl compound, such as Michler's ketone, followed by oxidation.[2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of Basic Violet 3 is provided in Table 3.

Synthesis of this compound

This compound is formed through a salt formation reaction between the synthesized Acid Yellow 36 and Basic Violet 3.

Reaction Scheme:

Experimental Protocol:

The detailed procedure for the synthesis of this compound is outlined in Table 4.

Purification of this compound

For research applications, a high degree of purity is essential. The following multi-step purification protocol is recommended to remove unreacted precursors, by-products, and inorganic salts.

Purification Workflow:

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Purification workflow for this compound.

Experimental Protocol:

A detailed protocol for the purification of this compound is provided in Table 5.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C43H46N6O3S |

| Molecular Weight | 726.93 g/mol [1][6] |

| CAS Number | 65294-17-9[6] |

| Appearance | Black Powder |

| Solubility | Insoluble in water; Soluble in ethanol[7] |

Table 2: Experimental Protocol for Acid Yellow 36 Synthesis

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | Diazotization | 3-Aminobenzenesulfonic acid, Sodium nitrite, Hydrochloric acid, 0-5 °C | - |

| 2 | Coupling | Diphenylamine, Sodium carbonate solution | - |

| 3 | Isolation | Salting out with NaCl, Filtration, Washing with brine | 85-90% |

Table 3: Experimental Protocol for Basic Violet 3 Synthesis

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | Condensation | N,N-dimethylaniline, Phosphorus oxychloride, 0-5 °C, then 100 °C | - |

| 2 | Oxidation | Air oxidation or with a mild oxidizing agent | - |

| 3 | Isolation | Addition of NaCl, Filtration, Washing with brine | 80-85% |

Table 4: Experimental Protocol for this compound Synthesis

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | Salt Formation | Acid Yellow 36, Basic Violet 3, Deionized water, 60-70 °C | - |

| 2 | Precipitation | Cooling to room temperature | - |

| 3 | Isolation | Filtration, Washing with deionized water, Drying | 90-95% |

Table 5: Purification Protocol for this compound

| Step | Procedure | Solvents/Reagents | Expected Purity |

| 1 | Washing | Deionized Water | >90% |

| 2 | Solvent Extraction | Dichloromethane, Brine, Anhydrous Sodium Sulfate | >95% |

| 3 | Recrystallization | Ethanol | >98% (by HPLC) |

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Expected Analytical Data:

-

¹H NMR: A complex aromatic spectrum consistent with the structures of the cation and anion.

-

Mass Spectrometry (ESI-MS): Peaks corresponding to the cationic component (p,p',p''-tris(dimethylamino)tritylium) and the anionic component (m-[(p-anilinophenyl)azo]benzenesulphonate).

-

HPLC: A single major peak indicating high purity.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful synthesis of the final product is dependent on the successful synthesis of its precursors.

Caption: Logical flow of this compound synthesis.

Conclusion

This guide provides a detailed framework for the synthesis and purification of research-grade this compound. By following the outlined protocols, researchers can obtain a high-purity material suitable for a variety of scientific applications. Adherence to standard laboratory safety practices is paramount during all stages of the synthesis and purification process.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. p,p',p''-tris(dimethylamino)tritylium m-[(p-anilinophenyl)azo]benzenesulphonate | 65294-17-9 [chemicalbook.com]

- 4. spectracolors.com [spectracolors.com]

- 5. Solvent Dyes [m.chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. epsilonpigments.com [epsilonpigments.com]

C.I. Solvent Black 46: A Comprehensive Technical Guide to its Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature, synonyms, and key identifiers for the chemical compound C.I. Solvent Black 46. The information is collated to assist researchers and professionals in accurately identifying this substance across various databases, publications, and commercial sources.

Nomenclature and Identification

C.I. This compound is a reddish-black powder classified as a metal-complex solvent dye.[1][2] It is primarily used in the coloring of printing inks.[1][3] Accurate identification is crucial for scientific research and chemical inventory management. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 65294-17-9 .[4][5][6]

There is a notable discrepancy in some commercial and online sources, where C.I. This compound is incorrectly associated with CAS number 41642-51-7. However, extensive database cross-referencing confirms that CAS 41642-51-7 correctly identifies a different substance, C.I. Disperse Blue 165 , also known by its synonyms Disperse Blue BBLS and Disperse Blue S-BBL.[2][7][8][9] This guide focuses exclusively on the correct data associated with C.I. This compound (CAS 65294-17-9).

Synonyms and Trade Names

C.I. This compound is marketed under a wide array of trade names and synonyms. These are frequently encountered in technical data sheets and commercial listings. The most common alternative names include:

-

Akasol Fast Black CN[4]

-

Morfast Ink Black C[4]

-

Neptun A Black X17[5]

-

Rosafast Black B[5]

-

Sepisol Fast Black CN

-

Solvent Black B[10]

-

Spectrasol Black 46CVM[4]

The systematic IUPAC name for the compound is 3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium.[11]

Chemical and Physical Data

The key identifying and physical properties of C.I. This compound are summarized in the table below for clear comparison and reference.

| Property | Value | Reference(s) |

| CAS Registry Number | 65294-17-9 | [4][5][6] |

| Molecular Formula | C₄₃H₄₆N₆O₃S | [4][6][10] |

| Molecular Weight | 726.93 g/mol | [4][6] |

| EC Number | 265-686-8 | [12] |

| Physical Appearance | Reddish-black powder | [1][5] |

| Solubility | Insoluble in water | [4][10] |

| Molecular Structure | Azo compound | [4] |

Experimental Protocols

The scope of this guide is focused on the nomenclature and identification of C.I. This compound. Therefore, experimental protocols for synthesis, analysis, or application are not applicable to this specific topic. Researchers should refer to relevant patents or scientific literature for methodologies related to the use of this dye.

Visualization of Nomenclature Relationships

The following diagram illustrates the logical relationships between the primary name, C.I. This compound, and its key identifiers and synonyms.

References

- 1. Disperse Blue 165 Blue Bbls 200% CAS: 56532-51-7 Disperse Dyes - Disperse Dyestuff and Chemical [orienchem.en.made-in-china.com]

- 2. Disperse blue 165 Disperse Blue BBLS, CasNo.41642-51-7 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 3. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound|CAS No:65294-17-9 - black solvent dye [chinainterdyes.com]

- 6. dyeschemical.com [dyeschemical.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Skycron® Disperse Blue BBLS(B165) - Buy Disperse Dyestuff, Disperse Dye In Textile, Disperse Blue Dye Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. China Solvent Black B (this compound) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 11. Methylium, tris(4-(dimethylamino)phenyl)-, 3-(2-(4-(phenylamino)phenyl)diazenyl)benzenesulfonate (1:1) | C43H44N6O3S | CID 105196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS # 65294-17-9, this compound, 4,4',4''-Tris(dimethylamino)tritylium 3-[(4-anilinophenyl)azo]benzenesulphonate, p,p',p''-Tris(dimethylamino)tritylium m-[(p-Anilinophenyl)azo]benzenesulphonate - chemBlink [chemblink.com]

An In-depth Technical Guide to the Photostability and Degradation Profile of Solvent Black 46

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Black 46, a prominent member of the azo dye class, finds extensive application across various industries due to its intense black coloration and solubility in organic solvents. As with many organic colorants, its stability under photolytic stress is a critical parameter influencing its performance, longevity, and potential environmental impact. This technical guide provides a comprehensive overview of the photostability and degradation profile of this compound. While specific quantitative data for this dye remains limited in public literature, this document consolidates the known characteristics of this compound with the broader, established knowledge of azo and metal-complex dye chemistry. It outlines probable degradation pathways, detailed experimental protocols for photostability assessment, and analytical techniques for the identification of degradation products, offering a robust framework for researchers and professionals in the field.

Introduction to this compound

This compound is classified as a monoazo dye, indicating the presence of one azo group (-N=N-) linking substituted aromatic moieties. It is also characterized as a metal-complex dye, where a metal ion is coordinated with the dye molecule, a feature known to enhance stability.

Table 1: General Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 65294-17-9 |

| Molecular Formula | C₄₃H₄₆N₆O₃S |

| Molecular Weight | 726.93 g/mol |

| Chemical Class | Monoazo, Metal Complex |

| Appearance | Black Powder |

| Solubility | Soluble in organic solvents |

Principles of Photodegradation in Azo Dyes

The photodegradation of azo dyes is a complex process initiated by the absorption of photons, typically in the UV-Visible range. This energy absorption excites the dye molecule to a higher energy state, from which several deactivation pathways are possible, including photodecomposition. The primary mechanisms involved in the photodegradation of azo dyes are:

-

Reductive Cleavage of the Azo Bond: This is the most common degradation pathway. The -N=N- bond is susceptible to reduction, leading to its cleavage and the formation of aromatic amines. This process can be initiated by photogenerated electrons or hydrogen abstraction.

-

Oxidative Degradation: Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂), can attack the dye molecule. These highly reactive species can lead to the hydroxylation of aromatic rings, cleavage of the azo bond, and further fragmentation of the molecule.

The photostability of an azo dye is influenced by several factors, including:

-

Chemical Structure: The nature and position of substituents on the aromatic rings can significantly affect the electron density of the azo group and the overall stability of the molecule.

-

Presence of a Metal Complex: Chelation with a metal ion generally increases the photostability of an azo dye by providing a pathway for the dissipation of absorbed energy and protecting the azo bond.

-

Environmental Conditions: The solvent, pH, and presence of oxygen can all play a crucial role in the degradation kinetics and pathways.

Experimental Protocols for Photostability Testing

A standardized approach is essential for evaluating the photostability of this compound. The following protocols are adapted from established guidelines, such as those from the International Council for Harmonisation (ICH) for pharmaceuticals, and can be applied to dye stability studies.

Sample Preparation

-

Solution Preparation: Prepare a solution of this compound in a relevant organic solvent (e.g., ethanol, methanol, or a solvent representative of its application) at a known concentration.

-

Control Samples: Prepare identical solutions to be used as dark controls. These should be wrapped in aluminum foil to protect them from light exposure.

Light Exposure Conditions

A controlled light source is critical for reproducible results. A xenon arc lamp is recommended as it closely mimics the spectral distribution of natural sunlight. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.

Table 2: Recommended Light Exposure Conditions

| Parameter | Specification |

| Light Source | Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps. |

| Illumination | Not less than 1.2 million lux hours. |

| Near UV Energy | Not less than 200 watt hours/square meter. |

| Temperature | Controlled to prevent thermal degradation (e.g., 25°C ± 2°C). |

| Duration | Exposure should be sufficient to produce a measurable degradation, but not complete decomposition. |

Experimental Workflow

The following diagram illustrates a typical workflow for a photostability study.

Caption: A generalized workflow for conducting photostability studies of dyes.

Analytical Methodologies for Degradation Analysis

Monitoring Degradation Kinetics

-

UV-Visible Spectrophotometry: The concentration of the dye can be monitored by measuring the absorbance at its λmax over time. The degradation rate can then be calculated.

Identification of Degradation Products

-

High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector can be used to separate the parent dye from its degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-MS/MS: These are powerful techniques for the identification and structural elucidation of degradation products. By coupling liquid chromatography with mass spectrometry, it is possible to obtain the molecular weights and fragmentation patterns of the components in the degraded sample.

Probable Degradation Profile of this compound

Based on the known chemistry of azo dyes, a probable degradation pathway for this compound can be proposed. The primary point of attack is likely the azo bond.

Proposed Degradation Pathway

The initial step in the photodegradation of this compound is hypothesized to be the reductive cleavage of the azo bond. This would result in the formation of two primary aromatic amine intermediates. These intermediates are likely to be further degraded through oxidative processes, leading to the formation of smaller, more polar molecules such as hydroxylated and carboxylated aromatic compounds, and eventually, complete mineralization to CO₂, H₂O, and inorganic ions.

Caption: A simplified, probable degradation pathway for a generic azo dye.

Quantitative Data Presentation (Illustrative)

Table 3: Illustrative Photodegradation Kinetic Data for Azo Dyes

| Dye | Experimental Conditions | Rate Constant (k) | Half-life (t½) | Quantum Yield (Φ) |

| Azo Dye A | Aqueous solution, Xenon lamp | 0.015 min⁻¹ | 46.2 min | 1.2 x 10⁻⁴ |

| Azo Dye B | Ethanolic solution, UV-A irradiation | 0.008 min⁻¹ | 86.6 min | 0.5 x 10⁻⁴ |

| Metal-Complex Azo Dye C | Methanolic solution, Xenon lamp | 0.002 min⁻¹ | 346.5 min | 0.1 x 10⁻⁴ |

Note: The data in this table are hypothetical and for illustrative purposes only.

Conclusion

The photostability of this compound is a crucial aspect of its performance and environmental fate. While specific degradation data for this dye is sparse, a comprehensive understanding can be built upon the well-established principles of azo and metal-complex dye chemistry. This guide provides a foundational framework for researchers and professionals to design and execute robust photostability studies. The detailed experimental protocols and analytical methodologies outlined herein will enable the systematic evaluation of this compound and similar dyes, leading to a better understanding of their degradation profiles and the development of more stable and environmentally benign colorants. Further research focusing on the precise identification of degradation intermediates and the quantification of degradation kinetics for this compound is highly encouraged.

In-Depth Technical Guide: Toxicological and Safety Data for Solvent Black 46 in a Lab Setting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Black 46, a monoazo dye, presents a complex toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards in a laboratory environment. This guide provides a comprehensive overview of the available toxicological and safety data for this compound (CAS No. 65294-17-9). While specific proprietary studies are not publicly available, this document synthesizes information from Material Safety Data Sheets (MSDS), general knowledge of azo dye toxicology, and standardized testing protocols to offer a detailed perspective on its potential risks. The acute oral toxicity in rats is low; however, there are indications of potential mutagenicity and a classification for carcinogenicity that warrant significant precautionary measures. This guide details these findings, outlines relevant experimental protocols, and provides safety recommendations for laboratory use.

Chemical and Physical Properties

Before delving into the toxicological data, a summary of the basic chemical and physical properties of this compound is essential for safe handling and use.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 65294-17-9 | [1][2] |

| Molecular Formula | C43H44N6O3S | [1] |

| Appearance | Black powder | [3] |

| Solubility | Insoluble in water | [3] |

Toxicological Data Summary

The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from various safety data sheets.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8050 mg/kg | [3] |

| LD50 | Rat | Oral | >2500 mg/kg | [4] |

Genotoxicity and Carcinogenicity

While specific study data is not publicly available, some safety data sheets indicate the potential for mutagenicity and carcinogenicity.

| Endpoint | Classification/Finding | Reference |

| Mutagenicity | Mutagenicity data reported | [1] |

| Carcinogenicity | Category 1 | [4] |

Note: The "Carcinogenicity Category 1" classification is of high concern, suggesting that the substance is presumed to have carcinogenic potential for humans. However, the specific studies and evidence for this classification are not detailed in the available public documentation.

Potential Mechanisms of Toxicity and Signaling Pathways

Azo dyes, as a class, are known to exert their toxicity, particularly genotoxicity and carcinogenicity, through metabolic activation. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductases.

Azo Bond Reduction Pathway

This metabolic process, which can occur in the liver and by the gut microbiota, breaks the dye molecule into its constituent aromatic amines. These aromatic amines are often the actual carcinogenic or mutagenic agents.

Experimental Protocols for Toxicological Assessment

While specific experimental details for this compound are not available, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess the toxicological endpoints mentioned in the safety data sheets.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The classification is based on the number of animal mortalities at a given dose level.

Experimental Workflow:

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are arrested in metaphase, harvested, and stained. Metaphase spreads are then analyzed microscopically for chromosomal aberrations.

Experimental Workflow:

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This is a widely used method to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine) for growth. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9). If the substance is a mutagen, it will cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal agar plate lacking the required amino acid.

Experimental Workflow:

Safety Precautions in a Laboratory Setting

Given the potential hazards of this compound, particularly its classification for carcinogenicity and potential for mutagenicity, strict safety protocols must be followed in a laboratory setting.

Engineering Controls:

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of the powder.

-

Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a substance that requires a high degree of caution in a laboratory setting. While its acute oral toxicity is low, the reported mutagenicity data and, most notably, its classification as a Category 1 carcinogen, underscore the need for stringent safety measures to minimize exposure. The likely mechanism of toxicity involves metabolic activation to genotoxic aromatic amines, a common pathway for azo dyes. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide and consult their institution's safety protocols when handling this compound. Further publicly available, detailed toxicological studies on this compound are needed to provide a more complete risk assessment.

References

An In-depth Technical Guide to C.I. Solvent Black 46

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of C.I. Solvent Black 46. The information is curated for researchers, scientists, and professionals in drug development who may encounter this dye in various analytical and industrial processes.

Discovery and History

The precise date of discovery and the specific discoverers of C.I. This compound are not well-documented in publicly available scientific literature. Its development can be situated within the broader expansion of the synthetic dye industry in the 20th century. As an azo dye, its origins are linked to the foundational work on diazotization reactions in the mid-19th century. The first azo dyes were synthesized in the 1860s, and the class of solvent dyes, to which this compound belongs, was developed to color non-polar materials like waxes, fats, and plastics. The commercial availability of this compound from various manufacturers indicates its establishment as a staple in the dye industry, particularly for printing inks.

Chemical and Physical Properties

C.I. This compound is a black azo dye soluble in organic solvents. There appear to be multiple CAS numbers associated with products marketed as this compound, which can lead to confusion. The most frequently cited and detailed information pertains to CAS No. 65294-17-9 .

Quantitative Data Summary

The following table summarizes the key quantitative data for C.I. This compound (CAS No. 65294-17-9).

| Property | Value | Reference |

| CAS Number | 65294-17-9 | |

| Molecular Formula | C₄₃H₄₆N₆O₃S | |

| Molecular Weight | 726.93 g/mol | |

| Appearance | Reddish-black powder | |

| Melting Point | Not available | |

| Maximum Absorption (λmax) | Not available | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | Soluble | |

| Density | 0.50 g/cm³ |

Note: Some sources associate other CAS numbers with "this compound," which may have different properties. Researchers should verify the specific product information from their supplier.

Experimental Protocols

While specific proprietary experimental protocols for the use of this compound are not publicly detailed, a general methodology for its application in solvent-based printing inks can be outlined. The following is a representative protocol for the formulation and quality control of a simple black solvent-based ink.

Formulation of a Solvent-Based Black Ink

Objective: To prepare a stable, black, solvent-based ink using C.I. This compound for printing applications.

Materials:

-

C.I. This compound

-

Resin (e.g., nitrocellulose, polyamide, or acrylic resin)

-

Primary Solvent (e.g., ethanol, isopropanol, ethyl acetate)

-

Co-solvent/Diluent (e.g., toluene, xylene)

-

Additives (e.g., plasticizers, waxes, slip agents)

-

High-speed disperser or shaker

-

Viscometer

-

Spectrophotometer

Methodology:

-

Resin Dissolution: In a suitable mixing vessel, dissolve the chosen resin in the primary solvent under agitation. The concentration of the resin will depend on the desired viscosity and film-forming properties of the ink.

-

Dye Incorporation: Once the resin is fully dissolved, slowly add the powdered C.I. This compound to the resin solution while maintaining agitation. Continue mixing until the dye is completely dissolved and the solution is homogenous.

-

Viscosity Adjustment: Adjust the viscosity of the ink by adding the co-solvent/diluent. The target viscosity will depend on the intended printing process (e.g., flexography, gravure).

-

Additive Incorporation: Introduce any desired additives to modify the ink's properties, such as flexibility, gloss, and rub resistance.

-

Homogenization and Filtration: Subject the final ink formulation to high-speed dispersion to ensure uniformity. Subsequently, filter the ink to remove any undissolved particles that could clog printing equipment.

-

Quality Control:

-

Color Strength and Shade: Use a spectrophotometer to measure the color strength and compare it to a standard.

-

Viscosity: Measure the viscosity using a viscometer to ensure it meets the specifications for the printing process.

-

Adhesion and Rub Resistance: Perform drawdown tests on the intended substrate and evaluate the adhesion and rub resistance of the dried ink film.

-

Visualizations

Logical Workflow for Ink Formulation

Caption: Logical workflow for the formulation of a solvent-based ink using this compound.

Generalized Synthesis Pathway for Azo Dyes

Caption: Generalized reaction pathway for the synthesis of an azo dye.

Potential Research Applications of Azo Dyes: A Technical Guide for Scientists and Drug Development Professionals

Introduction: Azo dyes, a diverse class of organic compounds characterized by the presence of one or more azo bonds (–N=N–), are integral to numerous industrial processes, including textile dyeing, printing, and food coloration.[1] Beyond their traditional use as colorants, a significant body of research has illuminated the potential of azo dyes and their derivatives in a range of biomedical and research applications.[2] This technical guide explores the core research applications of azo dyes, with a focus on their potential use in oncology, drug delivery, and bio-imaging, using representative examples from the literature to illustrate the possibilities for dyes like Solvent Black 46. While research on this compound in these areas is not yet prevalent, its chemical nature as an azo dye suggests its potential utility in similar applications.

Anticancer and Cytotoxic Properties

A growing area of research is the evaluation of azo dyes as potential anticancer agents.[2] Various studies have demonstrated that certain azo dyes exhibit cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents.[3] The mechanism of action is often attributed to the metabolic cleavage of the azo bond, which can produce aromatic amines that may be cytotoxic or genotoxic.[4]

Quantitative Data on Cytotoxicity

The cytotoxic potential of several azo dyes has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency.

| Azo Dye Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| Methyl Orange | Glioblastoma (GB1B) | 3 days | 26.47 | [3][5] |

| Methyl Orange | Glioblastoma (GB1B) | 7 days | 13.88 | [3][5] |

| Sudan I | Glioblastoma (GB1B) | 7 days | 12.48 | [3][5] |

| Azo Pyridyl Dye-Pd Complex | Melanoma (A375) | Not Specified | 66.44 (µg/mL) | [6] |

| Tryptamine-derived Azo Dye | Breast Cancer (MCF-7) | Not Specified | 49.86 (µg/mL) | [7] |

| Tryptamine-derived Mo Complex | Breast Cancer (MCF-7) | Not Specified | 25.48 (µg/mL) | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[4][10]

-

Compound Treatment: Treat the cells with various concentrations of the azo dye (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Azo Dye-Induced Cytotoxicity

The genotoxic effects of some azo dyes and their metabolites are a key mechanism behind their potential anticancer activity. This often involves the formation of DNA adducts, leading to DNA damage and the subsequent activation of apoptotic pathways.

Stimuli-Responsive Drug Delivery Systems

The unique chemical structure of azo dyes, particularly the photo- and chemo-responsive nature of the azo bond, makes them excellent candidates for the development of "smart" drug delivery systems.[12] These systems can be designed to release a therapeutic payload in response to specific triggers, such as light or the reductive environment of the colon.[8][13]

Azobenzene-Based Photo-Responsive Drug Release

Azobenzene moieties can undergo reversible trans-cis isomerization upon exposure to UV and visible light.[8] This conformational change can be harnessed to trigger the release of drugs from nanocarriers.

Quantitative Data on Azo-Based Drug Delivery

Drug loading and release are critical parameters for evaluating the efficacy of a drug delivery system.

| Drug Delivery System | Model Drug | Stimulus | Drug Loading Efficiency | Drug Release | Reference |

| Phosphatidylcholine-azobenzene nanocomposite vesicles | Doxorubicin | UV Light | 84.68% | 77.33% | [14] |

Experimental Protocol: Fabrication and In Vitro Release Study of Azo-Nanoparticles

This protocol outlines a general method for preparing azo-functionalized nanoparticles and evaluating their drug release profile.

A. Nanoparticle Fabrication (Emulsification-Solvent Evaporation Method):

-

Organic Phase Preparation: Dissolve the azo-polymer and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

B. Drug Loading and Encapsulation Efficiency Quantification:

-

Direct Method: Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to break them apart.

-

Quantification: Determine the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation:

-

Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

C. In Vitro Drug Release Study (Dialysis Method):

-

Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline) and place it inside a dialysis bag with a specific molecular weight cut-off.

-

Release Experiment: Immerse the dialysis bag in a larger volume of the same release medium at 37°C with constant stirring.

-

Stimulus Application (if applicable): For a photo-responsive system, irradiate the setup with UV light at specific time intervals. For a reduction-responsive system, add an enzyme like azoreductase to the release medium.[13]

-

Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.

-

Analysis: Quantify the concentration of the released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Workflow for Developing Stimuli-Responsive Azo-Dye Nanocarriers

The development of a targeted drug delivery system using azo dyes involves a multi-step process from synthesis to in vitro evaluation.

Bio-imaging and Staining

Azo dyes, by their very nature as coloring agents, have applications in biological staining and imaging. Their ability to be functionalized allows for the development of targeted probes for specific cellular components or environments. While many traditional stains are azo compounds, modern research is exploring their use in more advanced imaging techniques.

Potential Applications:

-

Fluorescent Probes: Modification of the azo dye structure can lead to the development of fluorescent probes that respond to changes in the local environment, such as pH or the presence of specific enzymes.

-

Histological Staining: Azo dyes can be used as effective stains in histology to visualize different tissue components. For example, some synthesized azo pyridyl dyes have shown good staining capabilities for ovary, uterus, and intestine tissues in mice.[6]

Conclusion

The research landscape for azo dyes is undergoing a significant transformation, moving from traditional industrial applications to the forefront of biomedical science.[2] The potential for dyes like this compound and its analogues in areas such as targeted cancer therapy, stimuli-responsive drug delivery, and advanced bio-imaging is substantial. The inherent chemical properties of the azo group, combined with the versatility of organic synthesis, provides a powerful platform for designing novel molecules with tailored biological activities. Further research into the toxicological profiles and in vivo efficacy of these compounds is essential to translate their potential from the laboratory to clinical applications. This guide serves as a foundational resource for researchers looking to explore the untapped potential of azo dyes in addressing critical challenges in medicine and biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. buscador.bibliotecas.uc.cl [buscador.bibliotecas.uc.cl]

- 4. Photon-Manipulated Drug Release from Mesoporous Nanocontainer Controlled by Azobenzene-Modified Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of mesoporous silica-based nanoparticles with controlled release capability for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liposome-azobenzene nanocomposite as photo-responsive drug delivery vehicle | Semantic Scholar [semanticscholar.org]

- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Utilization of Solvent Black 46 as a Non-Polar Stain

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a versatile, fat-soluble diazo dye with a strong affinity for neutral lipids and triglycerides.[1][2] Traditionally used in the manufacturing of printing inks and plastics, its lipophilic nature makes it a potent candidate for histological and cytological applications, specifically for the visualization of intracellular lipid droplets, adipocytes, and other non-polar structures.[3][4][5] This document provides a detailed protocol for the use of this compound as a non-polar stain for in vitro and in situ applications. The principle of this staining method relies on the higher solubility of the dye in lipids than in its solvent.[1][6] When the tissue or cells are incubated with the dye solution, this compound selectively partitions into the lipid-rich structures, rendering them a distinct black or blue-black color.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as a non-polar stain.

| Property | Value | Reference |

| Synonyms | Ink Black B, Akasol Fast Black CN, Dayglo this compound | [7] |

| CAS Number | 65294-17-9 | [7] |

| Molecular Formula | C43H46N6O3S | [2] |

| Molecular Weight | 726.93 g/mol | [2] |

| Appearance | Reddish-black powder | [7] |

| Melting Point | 130 °C | [7] |

| Solubility | Soluble in organic solvents such as ethanol, isopropanol, and propylene glycol. Insoluble in water. | [1][2] |

| Light Fastness | 6-7 (Good) | [7] |

| Heat Resistance | 200 °C | [8] |

Experimental Protocol: Staining of Adherent Cells

This protocol is optimized for the staining of neutral lipid droplets in cultured adherent cells.

Materials:

-

This compound powder

-

Propylene glycol

-

Formalin (10% solution, neutral buffered)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclear Fast Red solution (or other suitable counterstain)

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Glass slides and coverslips

-

Microscope

Equipment:

-

Fume hood

-

Incubator

-

Staining jars

-

Micropipettes

-

Filter paper (Whatman No. 1 or equivalent)

Solution Preparation:

-

This compound Stock Solution (0.5% w/v):

-

In a fume hood, dissolve 0.5 g of this compound powder in 100 mL of propylene glycol.

-

Heat the solution to 100-110°C for 5-10 minutes with constant stirring to ensure complete dissolution. Caution: Propylene glycol is flammable. Use a water bath or a heating mantle and avoid open flames.

-

Filter the hot solution through a Whatman No. 1 filter paper.

-

Allow the solution to cool to room temperature. The stock solution is stable for up to one year when stored in a tightly sealed container at room temperature.

-

-

This compound Working Solution:

-

This protocol does not require a separate working solution; the stock solution is used directly for staining.

-

Staining Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 10% neutral buffered formalin for 30-60 minutes at room temperature.

-

Wash the fixed cells three times with distilled water.

-

-

Dehydration:

-

Immerse the coverslips in 100% propylene glycol for 5 minutes. This step is crucial as it prevents the precipitation of the dye from the solvent.

-

-

Staining:

-

Transfer the coverslips to the this compound stock solution and incubate for a minimum of 2 hours at room temperature. For enhanced staining, an overnight incubation is recommended.[6]

-

-

Differentiation:

-

Briefly rinse the coverslips in 85% propylene glycol for 2-3 minutes to remove excess stain.

-

-

Washing:

-

Wash the coverslips thoroughly with several changes of distilled water until the water runs clear.

-

-

Counterstaining (Optional):

-

If desired, counterstain the nuclei with Nuclear Fast Red solution for 3-5 minutes.

-

Rinse gently with distilled water.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they will dissolve the stain.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Expected Results:

-

Lipid droplets and other non-polar structures will be stained a distinct black or blue-black.

-

If counterstained, the nuclei will appear red.

Experimental Protocol: Staining of Frozen Tissue Sections

This protocol is adapted for the staining of lipids in frozen tissue sections.

Materials:

-

Frozen tissue blocks

-

Cryostat